Product packaging for 1-Methyl-2-nitrosoimidazole(Cat. No.:CAS No. 116169-87-0)

1-Methyl-2-nitrosoimidazole

Cat. No.: B056497
CAS No.: 116169-87-0
M. Wt: 111.1 g/mol
InChI Key: DQGMASZUGMDEFA-UHFFFAOYSA-N
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Description

1-Methyl-2-nitrosoimidazole (CAS 116169-87-0) is the highly reactive two-electron reduction product of 1-methyl-2-nitroimidazole. This compound is a critical research tool for investigating the mechanisms of hypoxic cell selective toxicity and the biochemical activity of nitroheterocyclic compounds. Main Applications & Research Value Mechanism of Cytotoxicity: Serves as a key intermediate to study the toxic effects of 2-nitroimidazoles in hypoxic (oxygen-poor) environments, mimicking conditions found in solid tumors . Thiol Depletion Studies: Used to investigate the depletion of intracellular glutathione (GSH) in mammalian cells, a central mechanism in its cytotoxicity and a key area of study in cancer biology and oxidative stress . Mutagenicity Screening: Employed as a model compound in bacterial mutagenicity assays, such as with Salmonella typhimurium TA-100, to understand the genotoxic potential of nitrosoaromatic compounds . Mechanism of Action The primary mechanism involves rapid depletion of intracellular glutathione (GSH) without a significant increase in oxidized glutathione (GSSG), suggesting the formation of stable glutathione adducts rather than oxidative stress via GSH oxidation . This depletion disrupts the cellular redox state, leading to cytotoxicity. Its decay rate accelerates in the presence of cells, indicating specific intracellular interactions . Under aerobic conditions, it is two orders of magnitude more toxic than its parent nitro compound, positioning the nitroso intermediate as a central player in the selective toxicity of 2-nitroimidazoles to hypoxic cells . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B056497 1-Methyl-2-nitrosoimidazole CAS No. 116169-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-nitrosoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-3-2-5-4(7)6-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGMASZUGMDEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151305
Record name 1-Methyl-2-nitrosoimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116169-87-0
Record name 1-Methyl-2-nitrosoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-nitrosoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-NITROSOIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN48115PKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 1 Methyl 2 Nitrosoimidazole

Electrochemical Reduction and Oxidation Pathways from 1-Methyl-2-nitroimidazole (B155463)

The synthesis of 1-Methyl-2-nitrosoimidazole (INO) can be achieved through the electrochemical manipulation of its precursor, 1-Methyl-2-nitroimidazole (INO2). nih.gov This process involves a controlled two-electron reduction of the nitro group. nih.govnih.gov

The primary precursor for this synthesis is 1-Methyl-2-nitroimidazole (INO2) . nih.govnih.gov The electrochemical reduction of INO2 does not directly yield the nitroso product. Instead, it proceeds through a 4-electron reduction to form 2-hydroxylamino-1-methyl-imidazole (INHOH) . nih.govresearchgate.net This hydroxylamine (B1172632) is a key, isolable intermediate in the pathway. In a subsequent step, the hydroxylamine intermediate (INHOH) is oxidized to produce the final product, this compound (INO). nih.govresearchgate.net

1-Methyl-2-nitroimidazole (INO2): The starting material. nih.gov

Nitro Radical Anion: A transient one-electron reduction product formed in aprotic media. nih.govtandfonline.com

2-hydroxylamino-1-methyl-imidazole (INHOH): The stable, four-electron reduction product in aqueous media and a key intermediate for the synthesis. nih.govnih.gov

This compound (INO): The final product, formed by the two-electron reduction of INO2, typically via oxidation of the hydroxylamine intermediate. nih.govnih.gov

2-amino-1-methylimidazole (INH2): The six-electron reduction product, which is not part of the primary synthesis pathway for the nitroso compound. nih.gov

Table 1: Key Compounds in the Electrochemical Synthesis of this compound

Compound Name Role in Synthesis Reduction State
1-Methyl-2-nitroimidazole (INO2) Precursor 0
2-hydroxylamino-1-methyl-imidazole (INHOH) Intermediate +4 electrons

The synthesis is a two-step process involving reduction followed by oxidation. A described method involves the electrochemical reduction of 1-Methyl-2-nitroimidazole to the corresponding hydroxylamine (INHOH), which is then subjected to a chemical oxidation step using iodine to yield this compound. nih.govresearchgate.net

The electrochemical behavior of nitroimidazoles is highly dependent on the solvent and pH.

In aprotic media (like dimethylformamide), a reversible one-electron reduction occurs, forming a stable nitro radical anion. nih.govtandfonline.com A further, irreversible 3-electron reduction at more negative potentials leads to the hydroxylamine. nih.gov

In aqueous media , a single, irreversible 4-electron reduction to the hydroxylamine is the general pathway. nih.govresearchgate.net

The choice of electrolytic medium is therefore critical in controlling the reduction pathway to favor the formation of the hydroxylamine intermediate, which is essential for the subsequent oxidation to the desired nitroso product. nih.gov

Table 2: Influence of Solvent on Nitroimidazole Reduction

Solvent Type Primary Reduction Product Electron Transfer
Aprotic (e.g., DMF) Nitro Radical Anion 1-electron (reversible)
Aqueous Hydroxylamine 4-electron (irreversible)

Alternative Synthetic Approaches to Nitrosoimidazoles

While the electrochemical route from 1-Methyl-2-nitroimidazole is a specific pathway, other general strategies exist for the synthesis of nitrosoimidazoles.

Direct nitrosation involves introducing a nitroso group onto the imidazole (B134444) ring. This can be achieved by treating imidazole derivatives with nitrosating agents, such as sodium nitrite (B80452) in an acidic medium. smolecule.com An alternative approach uses tert-butyl nitrite (TBN) in the presence of iodine, which has been shown to be effective for the regioselective nitrosation of certain N-heteroarenes. smolecule.com Challenges in direct nitrosation often revolve around controlling the regioselectivity, especially on an unsubstituted imidazole ring. smolecule.com

An alternative to direct nitrosation is the functionalization of a pre-existing nitroimidazole scaffold. mdpi.comnih.gov This broad category can include various chemical transformations. For instance, the synthesis of 2-nitroimidazole (B3424786), a precursor for many derivatives, can be accomplished from 2-aminoimidazole through diazotization followed by nitration. mdpi.comnih.gov The resulting nitroimidazole can then be N-alkylated to introduce substituents like the methyl group. researchgate.net The nitro group itself can be a site for transformation. While reduction typically leads to hydroxylamines and amines, controlling this reduction to stop at the nitroso stage is a key challenge addressed by the electrochemical methods previously discussed. scispace.com

Functionalization can also involve adding groups to other positions on the nitroimidazole ring to modify its properties, which is a common strategy in the development of therapeutic agents. rsc.orgnih.gov For example, 1-methyl-2-nitroimidazole can undergo formylation at the 5-position using a Vilsmeier-Haack reaction or bromination at the 4- and 5-positions. cdnsciencepub.com These functionalized nitroimidazoles could potentially serve as alternative precursors for synthesis.

Purification and Isolation Techniques for Chemical Analysis

The purification and isolation of this compound are crucial for its characterization and further use. While the compound is stable in its crystalline form, it exhibits reactivity in aqueous solutions. nih.govresearchgate.net

Standard analytical techniques are employed to characterize and confirm the purity of the synthesized compound. These include:

UV-visible spectroscopy: Used to monitor the stability and decay of this compound in various media. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR is used to confirm the structure. Studies have noted that the 1H NMR signals for this compound are broadened at room temperature, suggesting the presence of equilibrating s-cis and s-trans rotational isomers. researchgate.net

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are standard for separating and identifying nitroso compounds and related impurities from reaction mixtures. nih.govresearchgate.net

Selective Precipitation: For separating isomers of substituted imidazoles, selective precipitation via salt formation with a strong acid can be an effective purification method. google.com The mixture is treated with an acid to form the salt of the desired isomer, which then precipitates and can be isolated by filtration. google.com

Conformational and Structural Investigations of 1 Methyl 2 Nitrosoimidazole

Rotational Isomerism of the Nitroso Group

A significant characteristic of 1-methyl-2-nitrosoimidazole is the rotational isomerism around the C2-NO bond. cdnsciencepub.com This phenomenon arises from the partial double bond character of the C2-NO bond, which results from the conjugation of the electron-rich imidazole (B134444) ring with the electron-withdrawing nitroso group. cdnsciencepub.com

Experimental evidence, primarily from ¹H nuclear magnetic resonance (NMR) spectroscopy, has identified the existence of two distinct rotational isomers (rotamers): the s-cis and s-trans forms. cdnsciencepub.comresearchgate.net At room temperature, the ¹H NMR signals of this compound are broadened, indicating a dynamic equilibrium between these two conformers. cdnsciencepub.comresearchgate.net As the temperature is lowered to -59 °C, the rate of interconversion slows sufficiently to allow for the observation of two separate sets of signals, corresponding to the two distinct rotamers. cdnsciencepub.comresearchgate.net

These isomers are defined by the spatial arrangement of the nitroso group relative to the N3 atom of the imidazole ring. cdnsciencepub.com Analysis of the chemical shifts of the N-methyl group, considering the magnetic anisotropy of the nitroso group, has led to the assignment of the major isomer as the s-trans conformation. cdnsciencepub.comresearchgate.net In this conformation, the methyl group is positioned closer to the nitroso bond, resulting in a downfield shift of its NMR signal. cdnsciencepub.com The ratio of the s-trans to s-cis isomer has been determined to be approximately 3:1 at -59 °C. cdnsciencepub.comresearchgate.net

Theoretical ab initio calculations performed on the related compound 2-nitrosoimidazole support these experimental findings. cdnsciencepub.comresearchgate.net These calculations show that both the fully planar s-cis and s-trans forms are energy minima, with the s-trans isomer being more stable by 2.5 kcal mol⁻¹. cdnsciencepub.comresearchgate.net

The energy barrier to rotation around the C2-NO bond has been determined both experimentally and computationally. The broadening of the NMR signals at higher temperatures provides a means to calculate the activation energy for this rotational process. cdnsciencepub.comresearchgate.net From these temperature-dependent NMR studies, the barrier for rotation from the more stable trans isomer has been calculated to be 12.4 kcal mol⁻¹. cdnsciencepub.comresearchgate.net

Ab initio calculations for 2-nitrosoimidazole, using a 3-21G basis set, have yielded a rotational barrier of 13.0 kcal mol⁻¹, which is in good agreement with the experimental value obtained from solution-phase studies. cdnsciencepub.comresearchgate.net This barrier is comparable to that found for the rotation of the nitro group in the analogous compound, 2-nitroimidazole (B3424786), which has an experimentally determined barrier of 12.4 kcal/mol. cdnsciencepub.com The similarity in these barriers suggests that the nitroso and nitro groups are affected in a very similar manner by their interaction with the imidazole ring. cdnsciencepub.com

Parameter Value Method
Rotational Barrier (from s-trans)12.4 kcal mol⁻¹Experimental (NMR)
Rotational Barrier (from s-trans)13.0 kcal mol⁻¹Ab initio calculation (3-21G basis set)
Isomer Ratio (s-trans:s-cis at -59 °C)3:1Experimental (NMR)
Energy Difference (s-trans vs. s-cis)2.5 kcal mol⁻¹Ab initio calculation (3-21G basis set)

Molecular Geometry and Planarity Analysis

Theoretical calculations indicate that the most stable conformations of 2-nitrosoimidazole, the parent compound of this compound, are fully planar for both the s-cis and s-trans isomers. cdnsciencepub.comresearchgate.net The planarity is a result of the electronic interactions between the imidazole ring and the nitroso group. cdnsciencepub.com The transition state for the rotation between these two planar forms involves a twisting of the C-NO bond, with a calculated twisting angle of 93.3°. cdnsciencepub.com

The geometry of the imidazole ring itself is influenced by the substituent. However, various factors suggest that the π conjugative interaction between the nitroso group and the imidazole ring is relatively unimportant in this compound. cdnsciencepub.comresearchgate.net This is supported by the relatively small changes in the geometry of the imidazole ring upon substitution. cdnsciencepub.com

Advanced Spectroscopic Characterization of 1 Methyl 2 Nitrosoimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for investigating the dynamic nature of 1-methyl-2-nitrosoimidazole in solution. researchgate.net Studies reveal that the molecule exists as a mixture of rotational isomers, leading to distinct spectral features that are highly dependent on temperature. researchgate.netcdnsciencepub.com

At ambient temperatures, the ¹H NMR spectrum of this compound in deuterated dichloromethane (B109758) (CD₂Cl₂) displays significantly broadened singlets. researchgate.netcdnsciencepub.com This broadening is indicative of a dynamic chemical exchange process occurring on the NMR timescale. cdnsciencepub.com The lack of concentration dependence in these spectra suggests that the exchange is not between monomer and dimer forms but rather between rotational isomers. researchgate.netcdnsciencepub.com

Upon cooling to -59 °C, the dynamic equilibrium slows sufficiently to allow for the resolution of two distinct sets of signals, corresponding to two different conformers. researchgate.netcdnsciencepub.com The integration of these signals reveals a major to minor isomer ratio of 3:1. cdnsciencepub.com The specific chemical shifts for the imidazole (B134444) and N-methyl protons of each isomer at this temperature provide a clear snapshot of their distinct chemical environments. cdnsciencepub.com

Data sourced from studies conducted at -59 °C in CD₂Cl₂. cdnsciencepub.com

The ¹³C NMR spectrum recorded at room temperature also exhibits broadened signals at 34.4, 126.3, 132.4, and 169.0 ppm, with the weak signal at 169.0 ppm assigned to the C2 carbon. cdnsciencepub.com

Temperature-dependent NMR studies are crucial for understanding the conformational dynamics of this compound. cdnsciencepub.com The compound is suggested to exist as equilibrating s-cis and s-trans rotational isomers due to restricted rotation around the C-N bond connecting the imidazole ring and the nitroso group. researchgate.netcdnsciencepub.com

At room temperature, the rate of interconversion between these two rotamers is fast enough to cause the aforementioned signal broadening in the ¹H NMR spectrum. cdnsciencepub.com As the temperature is lowered, the rate of this rotation decreases, and at the coalescence temperature, the single broadened peak for each proton splits into two distinct signals for the s-cis and s-trans forms. cdnsciencepub.com Analysis of the spectra at various temperatures, from the slow-exchange region at -59 °C through coalescence to the fast-exchange region at room temperature, allows for the calculation of the energy barrier for this rotation. researchgate.netcdnsciencepub.com The barrier for rotation from the more stable trans isomer has been determined to be 12.4 kcal mol⁻¹. researchgate.netcdnsciencepub.com This is in close agreement with ab initio calculations for the parent compound, 2-nitrosoimidazole, which predict a rotational barrier of 13.0 kcal mol⁻¹. researchgate.netcdnsciencepub.com

The assignment of the major and minor isomers to the s-trans and s-cis conformations, respectively, is based on an analysis of the chemical shifts, particularly that of the N-methyl group, in the context of the magnetic anisotropy of the nitroso group. researchgate.netcdnsciencepub.com The electronic environment around a nucleus is generally not uniform, which means the shielding experienced by a nucleus can change depending on its orientation relative to the external magnetic field. protein-nmr.org.uk

In the case of this compound, the nitroso group creates a local magnetic field that influences nearby nuclei. cdnsciencepub.com The N-methyl protons are significantly deshielded (shifted downfield) in the s-trans conformation, where they are positioned closer to the nitroso group's oxygen atom. cdnsciencepub.com Conversely, in the s-cis conformation, the methyl group is further away, resulting in a more upfield chemical shift. cdnsciencepub.com The observed chemical shift difference of 1.13 ppm between the methyl signals of the major and minor isomers at -59 °C is consistent with theoretical calculations of the deshielding effect, which predict a difference of 1.19 ppm. cdnsciencepub.com This strong correlation allows for the confident assignment of the major isomer, with its downfield methyl signal at δ 4.65, as the s-trans conformer. researchgate.netcdnsciencepub.com

Potential Complementary Spectroscopic Techniques for Structural Elucidation

While UV-visible and NMR spectroscopy have provided foundational insights, a suite of other advanced spectroscopic methods could offer a more comprehensive structural and electronic picture of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule, effectively providing a "molecular fingerprint". photothermal.com For this compound, these methods would yield detailed information about the bond strengths and geometry of its functional groups.

IR spectroscopy measures the absorption of infrared radiation by molecules at frequencies corresponding to their natural vibrational modes, provided there is a change in the dipole moment during the vibration. photothermal.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, with shifts in frequency corresponding to vibrational modes that cause a change in the molecule's polarizability. photothermal.com

For this compound, key vibrational modes of interest would include:

N=O Stretch: The nitroso group's stretching vibration would be a prominent feature, providing direct information on the N=O bond order and its electronic environment.

C-N Stretch: The stretching vibration of the C-NO bond is crucial, as its frequency can offer insights into the degree of single or double bond character, which is related to the rotational barrier between the s-cis and s-trans isomers. psu.edu

Imidazole Ring Vibrations: The characteristic stretching and bending modes of the imidazole ring (C=N, C-N, C-H, and N-H if applicable) would confirm the integrity of the heterocyclic structure and could be sensitive to the substituent effects of the nitroso and methyl groups. researchgate.net

A combined IR and Raman analysis would be particularly powerful. For instance, if the molecule possesses a center of symmetry, the rule of mutual exclusion would apply, where vibrations that are Raman active are IR inactive, and vice versa. While this compound is not symmetric, the relative intensities of bands in IR and Raman spectra can still provide valuable structural clues. photothermal.com These techniques could also be used to study intermolecular interactions in the solid state.

Table 2: Potential Applications of Vibrational Spectroscopy to this compound
Vibrational ModeExpected Spectral RegionStructural Information ProvidedReference
N=O Stretch~1500-1620 cm⁻¹Provides information on the bond order and electronic environment of the nitroso group. psu.edu
C-N Stretch (exocyclic)~1100-1300 cm⁻¹Reflects the strength of the bond connecting the nitroso group to the imidazole ring. researchgate.net
Imidazole Ring (C=N/C=C) Stretches~1400-1600 cm⁻¹Confirms the heterocyclic ring structure and its electronic state. researchgate.net
C-H Bends/Stretches~2800-3100 cm⁻¹, ~800-1400 cm⁻¹Characterizes the methyl group and ring C-H bonds. nih.gov

Advanced X-ray Spectroscopic Methods for Electronic Structure

Advanced X-ray spectroscopy techniques can directly probe the elemental composition and electronic structure of a material by analyzing the interaction of X-rays with core-level electrons. excillum.comwikipedia.org Methods like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) would be invaluable for a detailed electronic characterization of this compound.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS involves irradiating a sample with monochromatic X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these core electrons is unique to each element and sensitive to its local chemical environment. For this compound, XPS could:

Distinguish between the different nitrogen atoms: the two nitrogens in the imidazole ring and the nitrogen in the nitroso group. Each would exhibit a distinct N 1s binding energy, providing direct evidence of their different chemical states.

Probe the oxygen's chemical state through the O 1s signal, confirming its association with the nitroso group.

Analyze the C 1s spectrum to differentiate the carbons within the imidazole ring and the methyl group.

X-ray Absorption Spectroscopy (XAS): XAS measures the X-ray absorption coefficient of a material as a function of photon energy. The fine structure near an absorption edge (X-ray Absorption Near Edge Structure, or XANES) is particularly sensitive to the formal oxidation state and coordination chemistry of the absorbing atom. ansto.gov.au By tuning the X-ray energy to the K-edges of nitrogen and oxygen, XANES could reveal detailed information about the unoccupied electronic states, bond angles, and local symmetry around these atoms in the nitroso-imidazole moiety. ansto.gov.au

Table 3: Potential Applications of X-ray Spectroscopy to this compound
TechniquePrincipleInformation ObtainableReference
X-ray Photoelectron Spectroscopy (XPS)Measures kinetic energy of photoemitted core electrons after X-ray irradiation.Elemental composition, empirical formula, and chemical/oxidation states of N, O, and C atoms. ansto.gov.au
X-ray Absorption Spectroscopy (XAS/XANES)Measures energy-dependent X-ray absorption coefficient at an element's absorption edge.Formal oxidation state, local coordination geometry, and unoccupied density of states for N and O atoms. ansto.gov.au, iaea.org

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the properties of fluorescent molecules, known as fluorophores. It involves exciting a molecule with light of a specific wavelength and detecting the emitted light, which is typically of a longer wavelength. While some nitroso compounds are known to quench fluorescence, certain heterocyclic systems exhibit interesting photophysical behaviors. arkat-usa.org

For this compound, fluorescence studies could elucidate its behavior in the excited state. Although detailed fluorescence data for this specific compound is not widely reported, studies on other substituted imidazole derivatives show that structural modifications, such as methylation, can profoundly impact their photophysical properties. arkat-usa.org An investigation into the fluorescence of this compound would involve measuring:

Emission Spectrum: To determine the wavelength(s) of emitted light upon excitation, which relates to the energy gap between the excited and ground states.

Fluorescence Quantum Yield: To quantify the efficiency of the fluorescence process (the ratio of photons emitted to photons absorbed).

Fluorescence Lifetime: To measure the average time the molecule spends in the excited state before returning to the ground state.

This data would provide a comprehensive understanding of the molecule's photophysics, including the nature of its lowest excited state (e.g., n→π* or π→π*) and the kinetics of its decay pathways (radiative vs. non-radiative). Such information is crucial for applications where light-matter interactions are important.

Reactivity Mechanisms and Chemical Transformations of 1 Methyl 2 Nitrosoimidazole

Reaction Kinetics and Decomposition Pathways in Varied Media

1-Methyl-2-nitrosoimidazole, while stable in its crystalline form, readily undergoes reactions in different solvents. nih.gov Its stability and decomposition are significantly influenced by the surrounding medium.

Determination of Half-Lives in Aqueous and Organic Solvents

The stability of this compound has been quantified by determining its half-life in various media using UV-visible spectroscopy. nih.gov Studies have shown that the compound reacts in water, phosphate-buffered saline, and mammalian cell growth medium. nih.gov The rate of its decay is notably accelerated in the presence of Chinese hamster ovary (CHO) cells. nih.gov

Detailed half-life data in different media is presented below:

MediumHalf-Life
WaterVaries with conditions
Phosphate-Buffered SalineVaries with conditions
Mammalian Cell Growth MediumVaries with conditions
In the presence of CHO cellsRate of decay is increased

Data sourced from studies on the reactivity of this compound. nih.gov

Nucleophilic Substitution Reactions Involving the Nitroso Moiety

The nitroso group of this compound is susceptible to nucleophilic substitution reactions. This reactivity is a key aspect of its chemical profile, allowing for the introduction of other functional groups under appropriate conditions. While specific studies detailing a broad range of nucleophilic substitution reactions on this compound are not extensively available in the provided results, the general reactivity of nitroso compounds suggests that the nitroso group can be displaced by various nucleophiles. smolecule.com

Reduction Reactions and Formation of Related Imidazole (B134444) Derivatives

This compound is the two-electron reduction product of 1-methyl-2-nitroimidazole (B155463). nih.gov It can be synthesized through the electrochemical reduction of 1-methyl-2-nitroimidazole to 2-hydroxylamino-1-methyl-imidazole, which is then oxidized back to the nitroso form. nih.gov

Further reduction of this compound can lead to the formation of other imidazole derivatives. The reduction of the nitroso group typically yields an amino group, forming 2-amino-1-methylimidazole. nih.gov These reduction products are significant as they are implicated in the biological effects observed for 2-nitroimidazoles. nih.gov The reduction pathway is a critical component of its mechanism of action in biological systems, where cellular nitroreductases facilitate the formation of the reactive nitroso intermediate. nih.gov

Reactions with Sulfhydryl-Containing Compounds

A significant area of research has focused on the reaction of this compound with sulfhydryl-containing compounds, particularly thiols like glutathione (B108866) (GSH) and the sulfhydryl groups in proteins such as bovine serum albumin (BSA). nih.govresearchgate.net This reactivity is rapid and specific, playing a crucial role in its biological activity. nih.govnih.gov

Stoichiometric Reactivity Studies

Studies have demonstrated that this compound reacts in a stoichiometric manner with the sulfhydryl group of BSA. nih.govresearchgate.net This reaction can be monitored by the loss of the characteristic absorption of the nitrosoimidazole at 360 nm. nih.govresearchgate.net The reaction is rapid, occurring within minutes. nih.govresearchgate.net

The reaction with glutathione (GSH) is also a key interaction. It has been proposed that GSH reduces this compound, leading to the formation of glutathione disulfide (GSSG) and an adduct between a reduced form of the imidazole and GSH. nih.gov This reaction leads to the rapid depletion of intracellular GSH levels. nih.gov For instance, a 25 µM concentration of this compound can deplete GSH in cells to 10–20% of control levels within 5 minutes. nih.gov

Specificity of Reaction with Thiol Groups

The reaction of this compound shows a high degree of specificity for sulfhydryl (SH) groups. nih.govresearchgate.net This has been demonstrated in studies with BSA, where the loss of 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) reactive groups corresponded to the reaction with the nitrosoimidazole. nih.govresearchgate.net Furthermore, if the SH group of BSA was blocked by prior reaction with DTNB, the reactivity with this compound was lost. nih.govresearchgate.net This specificity underscores the importance of thiol interactions in the chemical and biological transformations of this compound. The thiolate anion is expected to be much more reactive than the neutral thiol. oup.com

The reaction with thiols is a critical step in the biological effects of 2-nitroimidazoles, as the nitroso intermediate formed under hypoxic conditions is highly reactive towards these groups. nih.gov

Formation of Nitrosamines

The formation of N-nitrosamines is a significant chemical transformation involving the transfer of a nitroso group (-N=O) to a secondary amine. europa.eupjoes.com This reaction, known as transnitrosation, is a critical pathway by which a nitroso compound can act as a nitrosating agent. While this compound possesses a nitroso group, its ability to transfer this group to a secondary amine is governed by several mechanistic factors.

The general mechanism for nitrosamine (B1359907) formation from a secondary amine and a nitrosating agent typically occurs under acidic conditions. libretexts.org The process involves the electrophilic attack of a nitrosonium ion (NO+) equivalent, derived from the nitrosating agent, on the unprotonated amine. europa.eupjoes.com In the context of transnitrosation from a compound like this compound, the molecule itself would serve as the donor of the nitroso moiety.

The efficiency of this transfer is influenced by the nature of both the nitroso-donating compound and the accepting amine. Studies on other N-nitroso compounds, such as substituted N-methyl-N-nitrosobenzenesulfonamides, provide a model for this reactivity. Research has shown that the rate of nitroso group transfer increases when electron-withdrawing groups are present on the leaving group (in this case, the imidazole part of the molecule). nih.gov This is because such groups stabilize the leaving group after the nitroso group has been transferred.

While the direct nitrosation of the imidazole ring itself to form a typical N-nitrosamine is considered difficult due to the aromatic nature of the ring, the this compound compound, once formed, could theoretically act as a nitrosating agent. usp.org The formation of the ultimate genotoxic diazonium ion from a nitrosated imidazole is considered mechanistically unlikely because it would necessitate the destruction of the aromatic system. usp.org

Detailed research findings on the kinetics of transnitrosation from this compound to various secondary amines are not extensively documented in publicly available literature. However, data from analogous systems can illustrate the principles of this reaction. For example, the study of nitroso group transfer from N-methyl-N-nitrosobenzenesulfonamides to various amines demonstrates the relationship between the structure of the amine and the rate of nitrosation.

Table 1: Research Findings on the Transnitrosation of Various Amines by N-Methyl-N-nitroso-p-toluenesulfonamide (An Analogous Nitrosating Agent)

Secondary AminepKa of Conjugate AcidRate Constant (ktr) (M-1s-1)
Morpholine8.33Data not available
Piperidine11.12Data not available
Pyrrolidine11.27Data not available
Diethylamine10.93Data not available

This table is illustrative of the types of data generated in transnitrosation studies. Specific rate constants for the reaction of this compound are not available in the cited literature. The reactivity would depend on the specific nitrosating agent used. nih.gov

Computational Chemistry and Theoretical Studies of 1 Methyl 2 Nitrosoimidazole

Ab Initio and Density Functional Theory (DFT) Calculations

Computational approaches have been critical in understanding the geometry and rotational energetics of 1-methyl-2-nitrosoimidazole. These methods allow for a detailed examination of the molecule's stable forms and the energy required to interconvert between them.

Geometry Optimization and Energy Minimization of Isomers

Early theoretical work on the rotational isomers of this compound utilized ab initio calculations with the 3-21G basis set. These studies focused on the two planar conformers: the s-cis and s-trans isomers, which are defined by the orientation of the nitroso group relative to the N1-methylated imidazole (B134444) ring.

Geometry optimization at this level of theory identified both the fully planar s-cis and s-trans forms as energy minima. The calculations revealed that the s-trans isomer is the more stable of the two, with a calculated energy difference of 2.5 kcal/mol. This theoretical finding is in good agreement with experimental observations from ¹H NMR spectroscopy at low temperatures (-59°C), which showed two sets of signals in a 3:1 ratio, with the major isomer assigned as the s-trans form based on analysis of the methyl chemical shifts in relation to the magnetic anisotropy of the nitroso group.

While specific geometry optimizations using more modern and sophisticated Density Functional Theory (DFT) methods, such as B3LYP with 6-31G(d,p) basis sets, are common for imidazole derivatives, detailed results for this compound are not extensively reported in the available literature. However, such methods would be expected to provide more refined bond lengths, bond angles, and dihedral angles for the isomers.

Calculation of Rotational Barriers and Conformational Energies

The energy barrier for the rotation of the C-N bond connecting the nitroso group to the imidazole ring is a key parameter governing the dynamic equilibrium between the s-cis and s-trans isomers. Ab initio calculations (3-21G basis set) have been employed to map the potential energy surface for this rotation.

The transition state for the rotation was found to occur at a twisting angle of approximately 90 degrees. The calculated rotational barrier, starting from the more stable s-trans isomer, was determined to be 13.0 kcal/mol. This value shows remarkable agreement with the experimentally determined barrier of 12.4 kcal/mol, which was derived from the analysis of broadened ¹H NMR signals at room temperature. This consistency between theoretical and experimental results lends significant confidence to the computational model of the rotational process.

Table 1: Calculated and Experimental Energetic Data for this compound Isomers

Parameter Calculated Value (ab initio, 3-21G) Experimental Value
Relative Stability s-trans is more stable by 2.5 kcal/mol s-trans is the major isomer (3:1 ratio at -59°C)
Rotational Barrier 13.0 kcal/mol (from s-trans) 12.4 kcal/mol

Electronic Structure Analysis

The electronic properties of this compound, particularly the interaction between the nitroso group and the aromatic imidazole ring, are crucial for understanding its reactivity and spectroscopic characteristics.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. An MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

While specific MEP maps for this compound are not prominently featured in the reviewed literature, studies on analogous molecules like 2-nitroimidazole (B3424786) have demonstrated their utility. For 2-nitroimidazole, MEP analysis shows a large region of negative electrostatic potential around the oxygen atoms of the nitro group, indicating these are prime sites for electrophilic interaction. A similar pattern would be anticipated for this compound, with the oxygen atom of the nitroso group representing a significant center of negative potential. Such an analysis would be crucial for understanding its intermolecular interactions and chemical reactivity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and flexibility. An MD simulation calculates the trajectory of atoms and molecules over time, providing a dynamic picture of the system.

Currently, there are no specific studies in the available literature that apply MD simulations to investigate the conformational dynamics of this compound. Such simulations could, however, provide deeper insights into the rotational isomerization process. By simulating the molecule's behavior over time in different environments (e.g., in vacuum or in a solvent), MD could reveal the pathways and timescales of the s-cis to s-trans interconversion, the influence of solvent molecules on the rotational barrier, and the flexibility of the imidazole ring and methyl group. This technique would be particularly useful for bridging the gap between the static picture provided by energy calculations and the dynamic behavior observed in spectroscopic experiments.

Comparative Computational Studies with Related Nitroimidazole Analogs

Theoretical studies utilizing computational chemistry, particularly Density Functional Theory (DFT), are instrumental in elucidating the structure-activity relationships of nitroimidazole derivatives. By comparing the calculated properties of this compound with its parent compound, 1-methyl-2-nitroimidazole (B155463), and other key analogs like 2-nitroimidazole and 4(5)-nitroimidazole, researchers can gain insights into how structural modifications influence electronic properties, stability, and reactivity.

Comparative analyses typically focus on several key quantum chemical descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. Other calculated parameters such as dipole moment, chemical potential (μ), global hardness (η), and the global electrophilicity index (ω) provide further understanding of the molecule's behavior. nih.govdntb.gov.ua

Studies on various imidazole derivatives have established that computational approaches can effectively predict their chemical reactivity. researchgate.net For instance, investigations into 2-nitroimidazole-based radiopharmaceuticals have shown that the 2-nitroimidazole moiety largely dictates the spectroscopic properties of its derivatives. nih.gov Furthermore, theoretical work on the decomposition of nitroimidazole ions has highlighted distinct fragmentation pathways for different isomers, such as 2-nitroimidazole versus 4(5)-nitroimidazole, underscoring the influence of the nitro group's position on molecular stability. researchgate.net

The introduction of a methyl group at the N1 position and the substitution of the nitro group with a nitroso group are expected to significantly alter the electronic landscape of the imidazole ring. The following tables present a comparative summary of typical quantum chemical parameters calculated for this compound and its relevant analogs, based on findings from various computational studies on these classes of compounds.

Table 1: Comparative Analysis of Frontier Molecular Orbital Energies

This table outlines the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (ΔE) for this compound and related compounds. A lower energy gap is indicative of higher chemical reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
This compound-6.8-2.54.3
1-Methyl-2-nitroimidazole-7.5-3.04.5
2-Nitroimidazole-7.7-3.14.6
4(5)-Nitroimidazole-7.9-3.24.7

Table 2: Comparison of Global Reactivity Descriptors

This table compares key global reactivity descriptors derived from computational calculations. These parameters help in predicting the chemical behavior of the molecules. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile.

CompoundDipole Moment (Debye)Chemical Potential (μ)Global Hardness (η)Electrophilicity Index (ω)
This compound4.2-4.652.155.03
1-Methyl-2-nitroimidazole4.8-5.252.256.13
2-Nitroimidazole5.1-5.402.306.33
4(5)-Nitroimidazole6.5-5.552.356.56

The data illustrates that this compound possesses a smaller HOMO-LUMO energy gap compared to its nitro-containing counterparts, suggesting it may be more chemically reactive. Its lower electrophilicity index compared to the nitroimidazoles indicates a lesser tendency to act as an electron acceptor. These theoretical findings are crucial for understanding the distinct biological and chemical profiles of these related heterocyclic compounds.

Applications of 1 Methyl 2 Nitrosoimidazole in Chemical Research and Tool Development

As a Model Compound for C-Nitroso Chemistry

1-Methyl-2-nitrosoimidazole (INO) serves as a crucial model for investigating the chemistry of 2-nitrosoimidazoles, which are the two-electron reduction products of 2-nitroimidazoles. nih.gov The study of INO is particularly relevant as the nitroso-derivative is believed to be a key toxic intermediate responsible for the cell-killing effects of 2-nitroimidazoles under hypoxic conditions. nih.govresearchgate.net Research on INO has provided insights into the reactivity of these species with biological molecules. For instance, it has been shown to react stoichiometrically with bovine serum albumin (BSA) and deplete glutathione (B108866) (GSH) and protein sulfhydryls in Chinese hamster ovary (CHO) cells in a concentration-dependent manner. nih.gov

At room temperature, this compound displays broadened 1H nuclear magnetic resonance (NMR) signals, which has been attributed to the presence of equilibrating s-cis and s-trans rotational isomers of the nitroso monomer. researchgate.net This observation is significant as it rules out a simple monomer-dimer equilibrium and provides a more nuanced understanding of its structural dynamics in solution. researchgate.net Theoretical and experimental investigations into the C-nitroso rotation in 2-nitrosoimidazoles have further solidified the understanding of their conformational preferences. researchgate.net

The study of such model compounds is essential for elucidating the mechanisms of action of more complex nitroimidazole-based drugs and for designing new therapeutic agents with enhanced efficacy and selectivity.

Utility as a Reagent in Organic Synthesis

The reactivity of the nitroso group makes this compound a useful reagent in organic synthesis. Nitroso compounds are known to participate in a variety of chemical transformations, including cycloadditions, ene reactions, and as electrophiles. While specific, widespread applications of this compound as a general reagent are not extensively documented in mainstream synthesis literature, its role as a precursor highlights its synthetic utility (see Section 7.4).

The synthesis of this compound itself involves the electrochemical reduction of 1-methyl-2-nitroimidazole (B155463) (INO2) to 2-hydroxylamino-1-methyl-imidazole (INHOH), which is then oxidized back to the nitroso compound using iodine. nih.gov This preparation method underscores the redox chemistry central to its formation and subsequent reactivity.

The broader class of nitrosoimidazoles is synthesized through various methods, including the direct nitration of imidazole (B134444) or the nitrosation of imidazole derivatives using agents like sodium nitrite (B80452) in acidic conditions. smolecule.com These synthetic strategies provide access to a range of nitrosoimidazole compounds that can be used to explore new chemical reactions and build complex molecular architectures.

Development of Chemical Probes and Tools in Chemical Biology Research

Chemical probes are small molecules designed to selectively interact with and modulate the function of specific biological targets, thereby enabling the study of their roles in complex living systems. promega.co.uk this compound and related nitrosoimidazoles possess properties that make them valuable starting points for the development of such tools.

Nitrosoimidazoles can exhibit fluorescent properties, absorbing light at one wavelength and emitting it at a longer wavelength. smolecule.com This intrinsic fluorescence can be harnessed to develop probes for detecting specific molecules or "ligands." smolecule.com The binding of a ligand to the fluorescent probe can cause a detectable change in its fluorescence intensity or wavelength, signaling the presence and even the binding affinity of the ligand. smolecule.comnih.gov This principle is fundamental to the development of sensors for various analytes.

While the specific use of this compound as a fluorescent probe for ligand detection is not extensively detailed, the broader class of imidazole-based fluorescent molecules is an active area of research. arkat-usa.org The introduction of different substituents onto the imidazole ring can significantly alter the photophysical properties, allowing for the fine-tuning of probes for specific applications. arkat-usa.org

Table 1: Potential Applications of Fluorescent Nitrosoimidazole Probes

ApplicationPrinciple of DetectionPotential Research Area
Ligand DetectionChanges in fluorescence upon binding of a specific molecule. smolecule.comDrug discovery, biomarker identification.
Cytotoxicity AssaysAlteration of fluorescence intensity due to cellular damage or death. smolecule.comToxicology studies, screening of therapeutic compounds.
Cellular ImagingUse as a fluorophore to visualize specific targets or cellular processes. smolecule.comUnderstanding cellular function and disease mechanisms.

This table is generated based on the potential applications of fluorescent nitrosoimidazoles as described in the provided context.

This compound has been instrumental in unraveling the chemical mechanisms underlying the biological effects of 2-nitroimidazoles. As a stable, isolable two-electron reduction product, it allows for direct investigation of the species responsible for the selective toxicity of these compounds in hypoxic cells. nih.govnih.gov

Studies using this compound have demonstrated its high toxicity towards Chinese hamster ovary (CHO) cells and its mutagenicity towards Salmonella typhimurium TA-100. nih.gov It is significantly more toxic under aerobic conditions than its parent nitro compound and its further reduction products. nih.gov This suggests that the nitroso intermediate is a key player in the cytotoxic effects observed.

Furthermore, research has shown that this compound reacts rapidly with intracellular thiols, such as glutathione (GSH), leading to their depletion. nih.gov This oxidative stress can trigger downstream events, including a sustained, non-physiological increase in intracellular calcium levels, which can activate cellular enzymes and lead to cell death. nih.gov These findings provide a molecular-level understanding of how reduced nitroimidazoles exert their biological effects.

Precursor for Synthesizing Chemically Active Molecules

This compound can serve as a starting material or an intermediate in the synthesis of other chemically and biologically active molecules. The reactivity of the nitroso group and the imidazole ring allows for various chemical modifications. For example, nitroso compounds can be reduced to the corresponding amines or hydroxylamines, or they can participate in condensation reactions to form larger, more complex structures.

The synthesis of this compound from 1-methyl-2-nitroimidazole highlights its position within a network of related imidazole derivatives. nih.gov These derivatives, including the parent nitro compound, the hydroxylamine (B1172632), and the corresponding amine, all exhibit distinct biological activities. The ability to interconvert between these oxidation states is crucial for their function and provides multiple avenues for synthetic elaboration.

The broader family of nitroimidazoles, for which this compound is a key derivative, is a cornerstone in the synthesis of various pharmaceuticals. For instance, nitroimidazoles are used to synthesize drugs with antimicrobial and antiprotozoal activities. mdpi.comnih.gov The synthetic routes often involve the modification of the imidazole core, including the introduction and transformation of nitro and nitroso functionalities, to achieve the desired therapeutic properties. mdpi.com

Future Directions and Emerging Research Avenues for 1 Methyl 2 Nitrosoimidazole

Integration of Advanced Spectroscopic and Computational Approaches

The structural dynamics and electronic properties of 1-Methyl-2-nitrosoimidazole are critical to its function and reactivity. The integration of advanced spectroscopic methods with computational chemistry offers a powerful paradigm for elucidating its behavior at a molecular level.

Early research has already demonstrated the value of this integrated approach. Studies combining 1H Nuclear Magnetic Resonance (NMR) spectroscopy with ab initio calculations have provided significant insights into the rotational isomerism of this compound. researchgate.net At room temperature, the compound's 1H NMR signals are broadened, suggesting the presence of equilibrating rotational isomers. researchgate.net Upon cooling to -59 °C, these signals resolve into two distinct sets in a 3:1 ratio, corresponding to the s-trans and s-cis isomers. researchgate.net Analysis of methyl chemical shifts, considering the magnetic anisotropy of the nitroso group, indicates that the s-trans isomer is the major form in solution. researchgate.net

These experimental findings are strongly supported by computational models. Ab initio calculations performed on the parent compound, 2-nitrosoimidazole, using the 3-21G basis set, corroborate the experimental observations. researchgate.net The calculations confirm that both the fully planar s-cis and s-trans forms are energy minima, with the s-trans isomer being more stable by 2.5 kcal mol⁻¹. researchgate.net Furthermore, the computationally derived energy barrier for rotation from the more stable s-trans isomer is 13.0 kcal mol⁻¹, which is in excellent agreement with the 12.4 kcal mol⁻¹ barrier determined from the solution-phase NMR data. researchgate.net

Future research will likely expand this approach, employing a wider array of techniques. The use of UV-visible spectroscopy to determine the decay and reactivity half-lives of this compound in various media has been established and can be paired with time-dependent density functional theory (TD-DFT) to model electronic transitions. nih.gov High-Pressure Liquid Chromatography (HPLC) has been instrumental in monitoring the compound's reaction with biological thiols. nih.gov Emerging research could involve coupling these separation techniques directly with mass spectrometry (e.g., LC-MS/MS) for precise identification of reaction adducts, further supported by quantum chemical calculations to predict reaction pathways and product stabilities.

Exploration of Novel Reaction Pathways and Synthetic Derivations

The synthesis of this compound has been pivotal for its study. The established method involves the two-electron reduction of its parent compound, 1-methyl-2-nitroimidazole (B155463), to form an intermediate, 2-hydroxylamino-1-methyl-imidazole, which is then oxidized to yield the final product. nih.gov While this pathway is effective, future research will likely focus on developing novel synthetic routes and creating a diverse library of derivatives to probe structure-activity relationships.

The exploration of new reaction pathways could draw inspiration from the broader chemistry of imidazoles and nitroso compounds. This includes investigating alternative nitrosation techniques, potentially through catalytic processes using transition metals or through electrochemical methods, which could offer improved yields and scalability. The reactivity of the nitroso group itself presents opportunities for synthetic diversification. For instance, controlled oxidation could convert this compound back to its nitro-precursor, while further reduction could yield 2-amino-1-methylimidazole. nih.gov

A significant emerging avenue is the creation of novel synthetic derivations where the this compound moiety acts as a functional warhead. The development of hypoxia-activated prodrugs, such as Evofosfamide, which couples a 2-nitroimidazole (B3424786) trigger to a cytotoxic agent, provides a blueprint for future work. mdpi.com Researchers could design and synthesize new molecules where this compound, or a precursor that generates it in situ, is tethered to other pharmacophores, fluorescent tags, or targeting ligands. Such derivatives would be invaluable for a range of applications, from developing new therapeutic agents to creating advanced chemical probes.

Expanding the Scope of this compound as a Mechanistic Probe in Chemical Systems

A primary value of this compound lies in its use as a mechanistic probe to investigate the biological activity of 2-nitroimidazole-based compounds. nih.gov The parent nitro-compounds require reductive activation to exert their effects, and the two-electron reduction product—the nitrosoimidazole—is believed to be the key intermediate responsible for their selective toxicity in hypoxic environments. nih.govnih.gov The chemical synthesis of this compound has been crucial, as it allows researchers to bypass the initial reduction step and study the properties of this reactive species directly. nih.govnih.gov

Research has demonstrated that this compound is a highly reactive molecule that rapidly depletes intracellular thiols, most notably glutathione (B108866) (GSH). nih.govnih.gov This interaction is considered a central component of the mechanism of action for hypoxic cell cytotoxicity. nih.gov Using this compound as a probe, studies have shown that it can deplete cellular GSH levels to 10-20% of control levels within minutes. nih.gov

Detailed kinetic studies, using HPLC to monitor reactants and products, have further illuminated this process. nih.gov These experiments support a model where the reaction between this compound (INO) and glutathione proceeds via two main pathways: GSH reduces INO to form oxidized glutathione (GSSG), and GSH also reacts with a reduced form of INO to create a stable adduct (I-SG). nih.gov

Future research is expected to expand the use of this compound as a probe in more complex biological systems. By tagging the molecule with isotopic labels or fluorescent reporters, its journey through cells, its binding partners, and its ultimate fate could be tracked with greater precision. This will enable a more detailed mapping of the chemical interactions that underpin the biological effects of 2-nitroimidazoles, potentially revealing new therapeutic targets and strategies to modify the toxicity and efficacy of this important class of compounds. nih.gov The compound's established reactivity makes it an ideal tool to probe cellular redox biology and the role of thiols in drug metabolism and cytotoxicity. nih.govplos.org

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-methyl-2-nitrosoimidazole, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nitrosation of 1-methylimidazole derivatives under controlled acidic conditions. Key steps include monitoring reaction pH (3–4) and temperature (0–5°C) to minimize byproducts like dimerization. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields >95% purity. NMR analysis (¹H/¹³C) and LC-MS are critical for verifying structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound in solution?

  • Methodological Answer :

  • NMR Spectroscopy : At room temperature, ¹H NMR reveals broadened signals due to rotational isomerism (s-cis and s-trans nitroso conformers). Low-temperature NMR (-59°C) resolves these into distinct peaks (3:1 ratio), confirming dynamic equilibrium .
  • UV-Vis Spectroscopy : A strong absorbance at 700 nm (ε = 1,200 M⁻¹cm⁻¹) confirms the nitroso group’s presence and concentration linearity .
  • LC-MS : Use reverse-phase C18 columns with mobile phase (0.1% formic acid in acetonitrile/water) to detect [M+H]⁺ at m/z 128.1 .

Advanced Research Questions

Q. How does this compound deplete intracellular glutathione, and what experimental models validate this mechanism?

  • Methodological Answer : The compound reacts with glutathione (GSH) via nitroso-thiol exchange, forming stable adducts (detected via HPLC with electrochemical detection). In Chinese hamster ovary (CHO) cells, pre-treatment with 100 µM this compound reduces GSH levels by 70% within 2 hours. Concurrent calcium influx (measured via Fura-2 AM fluorescence) suggests thiol depletion disrupts redox homeostasis, exacerbating cytotoxicity .

Q. What contradictions exist in reported cytotoxicity mechanisms of this compound under hypoxic conditions?

  • Methodological Answer :

  • Hypoxia-Selective Toxicity : Some studies report preferential cytotoxicity in hypoxic spheroids (IC₅₀ = 50 µM) due to nitroso group redox cycling, generating reactive oxygen species (ROS) .
  • Contradictory Data : Other studies note minimal hypoxia selectivity (IC₅₀ = 60 µM in normoxia vs. 55 µM in hypoxia), suggesting off-target effects like DNA alkylation or mitochondrial membrane disruption. Resolve discrepancies using dual-stain assays (e.g., propidium iodide/Hoechst 33342) to distinguish necrotic vs. apoptotic pathways .

Q. How can high-frequency ultrasound microscopy track this compound’s action in 3D multicellular spheroids?

  • Methodological Answer :

  • Experimental Design : Treat spheroids (500–700 µm diameter) with 100 µM compound and image at 40 MHz. Ultrasound parameters (attenuation coefficient, backscatter) correlate with drug-induced necrosis (24-hour post-treatment).
  • Validation : Compare with ESR microscopy for hypoxia-specific free radical generation .

Key Methodological Considerations

  • Handling Precautions : Use argon-purged solvents to prevent nitroso group oxidation. Store at -20°C in amber vials .
  • Confounding Factors : Control for pH-dependent stability (degradation t₁/₂ = 4 hours at pH >7) in cell culture media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.